Welcome to the BenchChem Online Store!
molecular formula C18H16F2O2 B8666567 1,6-Bis(4-fluorophenyl)hexane-1,6-dione CAS No. 71825-34-8

1,6-Bis(4-fluorophenyl)hexane-1,6-dione

Cat. No. B8666567
M. Wt: 302.3 g/mol
InChI Key: DYKMRYGBFNIUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05145937

Procedure details

Adipoyl chloride (45.8 g, 0.25 mol) was added over a 30-45 minute period to a mechanically stirred suspension of aluminum chloride (83.3 g, 0.625 mol) in fluorobenzene (235 ml, 2.5 mol) maintained at 5°-10° C. The yellow slurry was allowed to warm to room temperature and was stirred overnight. The reaction mixture was poured onto approximately 1000 g of ice containing 100 ml of concentrated hydrochloric acid. The resulting suspension was separated by decantation and washed several times with water. The organic layer was distilled to remove excess fluorobenzene and the solid residue collected by filtration, washed with water, and dried at 110° C. The crude solid was recrystallized from approximately 1000 ml of toluene to afford 57.0 g (76% yield) of 1,4-bis(4-fluorobenzoyl) butane; mp 165°-167° C.; 'H NMR (CDCl3) δ1.2-2.1 (m, 4H, CH2), 3.00 (t, 4H, O=CCH2 , J=7.0 Hz), 7.0-8.2 (m, 8H, aromatic). Anal. Calcd. for C18H16F2O2 : C, 71.51%; H, 5.33%; F, 12.57%. Found: C, 71.68%; H, 5.38%; F, 12.78%.
Quantity
45.8 g
Type
reactant
Reaction Step One
Quantity
83.3 g
Type
reactant
Reaction Step One
Quantity
235 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6](Cl)=[O:7].[Cl-].[Al+3].[Cl-].[Cl-].[F:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.Cl>>[F:15][C:16]1[CH:21]=[CH:20][C:19]([C:1]([CH2:2][CH2:3][CH2:4][CH2:5][C:6](=[O:7])[C:19]2[CH:20]=[CH:21][C:16]([F:15])=[CH:17][CH:18]=2)=[O:9])=[CH:18][CH:17]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
45.8 g
Type
reactant
Smiles
C(CCCCC(=O)Cl)(=O)Cl
Name
Quantity
83.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
235 mL
Type
reactant
Smiles
FC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
ice
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at 5°-10° C
CUSTOM
Type
CUSTOM
Details
The resulting suspension was separated by decantation
WASH
Type
WASH
Details
washed several times with water
DISTILLATION
Type
DISTILLATION
Details
The organic layer was distilled
CUSTOM
Type
CUSTOM
Details
to remove excess fluorobenzene
FILTRATION
Type
FILTRATION
Details
the solid residue collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 110° C
CUSTOM
Type
CUSTOM
Details
The crude solid was recrystallized from approximately 1000 ml of toluene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C(=O)CCCCC(C2=CC=C(C=C2)F)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.